REACTION_CXSMILES
|
[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([NH:11][NH2:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.C(N(CC)CC)C.C(O)C.[Cl:23][C:24]1[N:29]=[C:28](Cl)[C:27]([CH:31]=O)=[C:26]([Cl:33])[N:25]=1>O>[Cl:33][C:26]1[N:25]=[C:24]([Cl:23])[N:29]=[C:28]2[N:11]([CH:8]3[CH2:9][CH2:10][C:5]4([O:4][CH2:3][CH2:2][O:1]4)[CH2:6][CH2:7]3)[N:12]=[CH:31][C:27]=12
|
Name
|
|
Quantity
|
368 mL
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC(CC2)NN
|
Name
|
|
Quantity
|
47 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
368 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)C=O)Cl
|
Name
|
|
Quantity
|
367 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 7.6° C.
|
Type
|
CUSTOM
|
Details
|
jumped to 12.6° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
The cake was washed well twice with water (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane (300 mL) and air dried over house vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
This gave a damp cake that
|
Type
|
WASH
|
Details
|
was washed twice with hexane (400 mL)
|
Type
|
CUSTOM
|
Details
|
Air-drying over house vacuum over weekend
|
Reaction Time |
4 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC(=N1)Cl)N(N=C2)C2CCC1(OCCO1)CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.29 g | |
YIELD: PERCENTYIELD | 70.8% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |